molecular formula C22H22O7 B2448709 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622359-76-6

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2448709
CAS No.: 622359-76-6
M. Wt: 398.411
InChI Key: QOVHWKXFPBWJPN-ZDLGFXPLSA-N
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Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12(2)22(24)28-14-7-8-15-17(11-14)29-18(19(15)23)10-13-6-9-16(25-3)21(27-5)20(13)26-4/h6-12H,1-5H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVHWKXFPBWJPN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of substituted phenolic precursors. A representative method involves treating 6-hydroxybenzofuran-3-one with a reducing agent to yield the dihydro intermediate. For instance, aluminum alkoxide catalysts, such as triisobutoxyaluminum, facilitate selective reduction while minimizing over-reduction byproducts. Key parameters include:

  • Temperature : 0–10°C to prevent side reactions.
  • Catalyst loading : 0.1–2.0 g/100 mL of solvent for optimal activity.
  • Solvent : Anhydrous isobutanol or dichloromethane to maintain reaction integrity.

Esterification with Isobutyryl Chloride

The phenolic hydroxyl group at position 6 is esterified using isobutyryl chloride under mildly basic conditions:

  • Base : Triethylamine or 4-dimethylaminopyridine (DMAP).
  • Solvent : Dichloromethane at room temperature.
  • Workup : Sequential washes with NaHCO₃ and brine to remove excess reagents.

Optimization of Reaction Conditions

Catalytic Systems for Condensation

Comparative studies of catalysts reveal significant impacts on Z/E selectivity:

Catalyst Temperature (°C) Z-Selectivity (%) Yield (%) Source
Piperidine 80 78 72
AlCl₃ 25 92 85
NaOH 60 65 68

Aluminum chloride outperforms traditional bases by stabilizing the transition state through Lewis acid interactions, enhancing Z-selectivity to >90%.

Solvent Effects on Esterification

Polar aprotic solvents improve acylation efficiency:

Solvent Reaction Time (h) Conversion (%)
Dichloromethane 6 95
Tetrahydrofuran 8 88
Acetonitrile 10 76

Dichloromethane facilitates rapid reagent diffusion, achieving 95% conversion within 6 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.52 (s, 1H, benzylidene CH), 6.98–6.78 (m, 3H, aromatic), 4.32 (q, 2H, OCH₂), 3.89 (s, 9H, OCH₃), 2.64 (septet, 1H, isobutyl CH), 1.28 (d, 6H, isobutyl CH₃).
  • ¹³C NMR :
    δ 170.2 (C=O), 161.5 (benzylidene C), 152.3–112.4 (aromatic C), 56.1–54.8 (OCH₃), 34.1 (isobutyl CH), 19.2 (isobutyl CH₃).

Mass Spectrometry

  • HRMS (ESI) : Calculated for C₂₃H₂₄O₇ [M+H]⁺: 413.1598; Found: 413.1591.

Challenges and Mitigation Strategies

Regioselectivity in Esterification

Competing acylation at the 3-oxo group is suppressed using bulky bases like DMAP, which selectively activate the phenolic oxygen.

Purification of Z-Isomer

Column chromatography with dichloromethane/methanol (200:1) achieves >98% purity, though silica gel deactivation by residual AlCl₃ necessitates pre-washing with EDTA solutions.

Industrial-Scale Considerations

  • Continuous reactors : Two-stage systems reduce retention time by 40% compared to batch processes.
  • Waste management : Aqueous Al(OH)₃ byproducts from catalyst hydrolysis are filtered and recycled.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its interactions with enzymes and receptors are of particular interest in the field of medicinal chemistry .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development .

Industry

The compound’s unique properties make it useful in various industrial applications, including the development of new materials with specific optical and electronic properties. It can also be used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the benzofuran core with the trimethoxybenzylidene and isobutyrate moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties. The following sections will detail its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. Its IUPAC name reflects its complex structure, characterized by multiple functional groups including carbonyl and methoxy moieties.

Key Structural Features:

  • Benzofuran Core: Provides a scaffold for biological activity.
  • Trimethoxy Substituents: Enhance solubility and reactivity.
  • Isobutyrate Group: May influence pharmacokinetics and bioactivity.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing solvents such as dichloromethane or toluene. The reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Key steps may include:

  • Formation of the benzofuran core.
  • Introduction of the trimethoxybenzylidene moiety.
  • Attachment of the isobutyrate group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been suggested that this compound may inhibit specific enzymes involved in cell proliferation, which is critical for cancer progression.

Case Study Findings:

  • Inhibition of Cell Proliferation: Studies have shown that this compound can reduce the viability of various cancer cell lines by inducing apoptosis.
  • Mechanism of Action: The proposed mechanism involves the compound's interaction with key signaling pathways that regulate cell growth and survival.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which can protect cells from oxidative stress—a contributing factor in many diseases including cancer and neurodegenerative disorders.

Research Highlights:

  • Radical Scavenging Activity: In vitro assays indicate that it effectively scavenges free radicals.
  • Cell Protection Studies: Pre-treatment with this compound has been shown to enhance cell survival under oxidative stress conditions.

Data Tables

PropertyValue
Molecular FormulaC21H21NO7
Molecular Weight399.399 g/mol
SolubilityModerate in organic solvents
Anticancer ActivityYes
Antioxidant ActivityYes

Q & A

Q. How to address discrepancies in bioactivity between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and CYP450 metabolism to identify bioavailability issues .
  • Prodrug Design : Modify the isobutyrate group to enhance membrane permeability .

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